[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(3-fluoro-4-methylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-5-6-13(9-14(10)16)12-4-2-3-11(7-12)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLAWNDLVRTUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742789 | |
| Record name | (3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-84-5 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-fluoro-4′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pivotal method for constructing the biphenyl scaffold. In this approach, 3-fluoro-4-methylphenylboronic acid reacts with a brominated phenylacetic acid precursor.
Procedure :
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Synthesis of 3-Fluoro-4-methylphenylboronic Acid :
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Bromophenyl Acetic Acid Ester Preparation :
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Bromination of methyl phenylacetate at the meta position using FeBr₃ or AlBr₃ generates methyl 3-bromophenylacetate.
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Cross-Coupling :
Yield : 65–72% after hydrolysis.
Friedel-Crafts Acylation Approach
Electrophilic Acylation
This method leverages Friedel-Crafts chemistry to install the acetic acid moiety directly onto the biphenyl system.
Procedure :
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Biphenyl Synthesis :
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Acetylation :
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Treat the biphenyl with chloroacetyl chloride and AlCl₃ in dichloromethane at 0°C. Stir for 4 hr to afford 3-chloroacetylbiphenyl.
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Hydrolysis :
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Reflux with NaOH (2M) to hydrolyze the chloroacetyl group to acetic acid.
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Grignard Reaction-Based Synthesis
Side Chain Introduction via Organometallic Reagents
Grignard reagents facilitate the addition of methyl groups to ketone intermediates, later oxidized to carboxylic acids.
Procedure :
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Ketone Intermediate Preparation :
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Grignard Addition :
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React the ketone with methylmagnesium bromide (3.0 equiv) in THF at 0°C. Quench with NH₄Cl to form the secondary alcohol.
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Oxidation :
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Oxidize the alcohol with KMnO₄ in acidic conditions to yield the acetic acid derivative.
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Comparative Analysis of Methods
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid, bromophenyl ester | Cross-coupling, hydrolysis | 65–72 | High regioselectivity, scalability | Requires palladium catalysts |
| Friedel-Crafts | Biphenyl, chloroacetyl chloride | Acylation, hydrolysis | 58–63 | Direct functionalization | Poor meta selectivity |
| Grignard | Biphenyl ketone, MeMgBr | Grignard addition, oxidation | 50–55 | Avoids transition metals | Multi-step, moderate yields |
Industrial-Scale Considerations
Large-scale production prioritizes the Suzuki-Miyaura method due to its reliability. Critical parameters include:
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Catalyst Recycling : Pd recovery systems reduce costs.
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Solvent Optimization : Switching from toluene to cyclopentyl methyl ether improves safety.
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Purification : Crystallization from n-hexane/ethyl acetate mixtures enhances purity (≥97%).
Emerging Techniques and Modifications
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as or under acidic conditions.
Reduction: Reagents like or in anhydrous solvents.
Substitution: Conditions involving halogenating agents or nucleophiles like NaOH or NH3 .
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory and Analgesic Properties
Research has indicated that phenylacetic acid derivatives, including [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, exhibit significant anti-inflammatory and analgesic activities. These properties are particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The compound's structural characteristics allow it to interact effectively with biological targets involved in pain and inflammation pathways.
Case Study: Synthesis and Evaluation
A study demonstrated the synthesis of phenylacetic acid derivatives, showcasing their potential as analgesics. The synthesized compounds were evaluated for their efficacy in reducing inflammation in animal models, yielding promising results that suggest further exploration of this compound in drug development .
1.2 Antimicrobial Activity
The antimicrobial properties of phenylacetic acid derivatives have also been investigated. The presence of fluorine substituents in this compound enhances its biological activity against various pathogens.
Data Table: Antimicrobial Efficacy
| Compound | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
This data indicates that the compound shows significant inhibition against common bacterial strains, suggesting its potential as an antimicrobial agent .
Agricultural Applications
2.1 Herbicidal Activity
The compound is also being explored for its herbicidal properties. Its ability to inhibit certain biochemical pathways in plants makes it a candidate for developing new herbicides.
Case Study: Herbicide Development
In a controlled study, this compound was tested for its effectiveness against specific weed species. The results showed a marked reduction in weed growth, indicating its potential utility in agricultural settings .
Material Science Applications
3.1 Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Poly(ester) | 250 | 30 |
| Poly(urethane) | 220 | 25 |
| Copolymer with this compound | 260 | 35 |
The copolymer exhibits improved thermal stability and mechanical strength compared to traditional polymers, making it suitable for high-performance applications .
Mechanism of Action
The mechanism by which [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid exerts its effects involves:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid with structurally related compounds, focusing on substituent positions and physicochemical properties:
*Estimated based on structural similarity to biphenyl derivatives.
†Density (g/cm³) reported instead of logP.
Key Observations:
- Substituent Position : The placement of the fluoro and methyl groups significantly impacts lipophilicity and steric bulk. For example, 2-(3-Fluoro-4-phenylphenyl)acetic acid (CAS 5001-96-7) has a higher logP (3.1) than this compound due to the larger phenyl substituent .
- Fluorination: α,α-Difluoro derivatives (e.g., CAS 1027514-20-0) exhibit enhanced metabolic stability compared to mono-fluorinated analogs, a common strategy in drug design .
- Biphenyl vs. Single Phenyl : Biphenyl derivatives (e.g., CAS 1365272-72-5) have higher molecular weights and boiling points due to increased van der Waals interactions .
Biological Activity
[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, with the CAS number 1355247-84-5, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a phenylacetic acid backbone with a fluorinated aromatic substituent, which may influence its pharmacological properties. The presence of the fluoro and methyl groups on the aromatic rings can enhance lipophilicity and modify interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses.
- Receptor Modulation : The compound may act as a modulator for certain receptors, including TRPM8 (transient receptor potential cation channel subfamily M member 8), which is involved in pain sensation and thermoregulation .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that electron-withdrawing groups, such as fluorine, enhance potency against various biological targets. For instance, studies have shown that the introduction of fluorine at specific positions on the aromatic ring can significantly increase the inhibitory activity against serotonin uptake .
| Compound | Substituent | Biological Activity |
|---|---|---|
| A | -F | High potency for COX inhibition |
| B | -Cl | Moderate potency for LOX inhibition |
| C | -CF₃ | Enhanced receptor modulation |
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
- Anti-inflammatory Effects : In vivo studies demonstrated that derivatives of this compound exhibited anti-inflammatory effects in animal models. The mechanism was linked to the inhibition of pro-inflammatory cytokines and mediators, highlighting its potential as a therapeutic agent for inflammatory diseases.
- Pain Management : The modulation of TRPM8 receptors suggests that this compound could be explored for analgesic applications. Preclinical studies showed promising results in reducing pain sensitivity in models of neuropathic pain.
Research Findings
Recent research has focused on synthesizing analogs of this compound to optimize its biological activity. Various derivatives have been tested for their efficacy against different targets:
- Fluorinated Derivatives : Enhanced binding affinity and selectivity were observed with fluorinated derivatives compared to non-fluorinated counterparts.
- Combination Therapies : Investigations into combination therapies involving this compound have shown synergistic effects when paired with existing anti-inflammatory drugs.
Q & A
Q. What are the established synthetic protocols for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-bromoanisole with potassium trifluoromethanesulfonate in the presence of copper(I) iodide and 18-crown-6 ether under controlled temperatures (60–80°C) to introduce the trifluoromethyl group . Subsequent functionalization to attach the acetic acid moiety is achieved via Friedel-Crafts acylation or Grignard reactions . Optimization includes:
- Catalyst loading : 10–15 mol% CuI improves reaction efficiency.
- Solvent choice : Anhydrous DMF or THF minimizes side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons near δ 7.2–7.8 ppm (doublets for fluorine-coupled protons); methyl group at δ 2.3–2.5 ppm .
- ¹³C NMR : Fluorinated carbons at δ 115–125 ppm (¹JCF ~245 Hz); carboxylic carbon at δ 170–175 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 244.2 (C₁₄H₁₁FO₂) with fragmentation patterns confirming the biphenyl-acetic acid structure .
- IR : Stretching vibrations for -COOH (~1700 cm⁻¹) and C-F (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to assess the inhibitory effects of this compound on cyclooxygenase (COX) enzymes in anti-inflammatory studies?
- Methodological Answer :
- In vitro COX-1/COX-2 inhibition assay :
Use purified COX enzymes (e.g., from sheep placental tissue) and monitor prostaglandin E₂ (PGE₂) production via ELISA.
Pre-incubate the compound (1–100 µM) with enzymes and arachidonic acid substrate.
Calculate IC₅₀ values; compare to reference inhibitors (e.g., ibuprofen).
- Fluorine’s role : The 3-fluoro-4-methyl substitution enhances electron withdrawal, potentially improving binding to COX-2’s hydrophobic pocket .
Q. What computational methods are employed to predict the binding affinity of this compound with target receptors, and how do fluorine substituents influence molecular docking outcomes?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Schrödinger) :
Prepare the receptor (e.g., COX-2 PDB: 1CX2) by removing water and adding polar hydrogens.
Define the binding site using known co-crystallized ligands.
Fluorine’s electronegativity increases dipole interactions with residues like Arg120 and Tyr355, improving docking scores (−8.5 to −9.2 kcal/mol) .
- MD Simulations (GROMACS) : Simulate ligand-receptor complexes (20 ns) to assess stability of fluorine-mediated hydrogen bonds.
Q. What strategies are effective in resolving contradictory data between in vitro and in vivo pharmacokinetic profiles of fluorinated phenylacetic acid derivatives?
- Methodological Answer :
- Metabolic Stability Assays :
Use liver microsomes (human/rat) to identify rapid Phase I oxidation (e.g., CYP450-mediated).
Modify the methyl group to a cyclopropyl moiety to reduce metabolic clearance.
- Prodrug Design : Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester prodrug showed 3× higher AUC in rat models) .
Q. How does the position of fluorine and methyl substituents on the phenyl ring affect the compound’s logP value and membrane permeability in drug delivery applications?
- Methodological Answer :
- logP Measurement : Shake-flask method (octanol/water) reveals:
- 3-Fluoro-4-methyl : logP = 2.8 (optimal for blood-brain barrier penetration).
- 4-Fluoro-3-methyl : logP = 3.2 (higher lipophilicity reduces aqueous solubility) .
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Fluorine at the meta position enhances permeability (Pe = 12 × 10⁻⁶ cm/s) by reducing hydrogen bonding with phospholipid heads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
